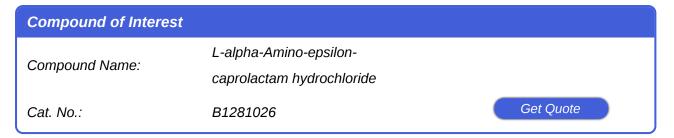


## An In-Depth Technical Guide to L-alpha-Aminoepsilon-caprolactam Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **L-alpha-Amino-epsilon-caprolactam hydrochloride**, a key building block in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, synthesis and purification protocols, and significant applications, with a focus on its role in the development of novel therapeutics.

## **Chemical and Physical Properties**

L-alpha-Amino-epsilon-caprolactam hydrochloride, also known as (S)-3-Amino-hexahydro-2-azepinone hydrochloride or L-Lysine lactam hydrochloride, is a chiral cyclic amino acid derivative.[1][2] Its constrained ring structure makes it a valuable synthon for introducing conformational rigidity into peptide backbones and other bioactive molecules.

Table 1: Chemical Identifiers and Properties



Property	Value	Reference
Molecular Weight	164.63 g/mol	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>13</sub> CIN <sub>2</sub> O	[1][2]
CAS Number	26081-07-2	[1][2]
Appearance	White to faint brown powder or crystals	
Optical Activity	$[\alpha]20/D -27\pm2^{\circ}, c = 1\% \text{ in H}_2O$	[2]
Storage Temperature	2-8°C	[2]

Table 2: Quantitative Specifications

Specification	Value	Method
Purity	≥97.0%	Titration
Enantiomeric Ratio	≥99:1	HPLC

## **Synthesis and Purification**

The primary synthetic route to **L-alpha-Amino-epsilon-caprolactam hydrochloride** involves the cyclization of L-lysine hydrochloride. Various methodologies have been developed to optimize this process, focusing on yield, purity, and scalability.

# Experimental Protocol: Synthesis from L-Lysine Hydrochloride

This protocol outlines a common method for the synthesis of **L-alpha-Amino-epsilon-caprolactam hydrochloride**.

### Materials:

• L-lysine hydrochloride

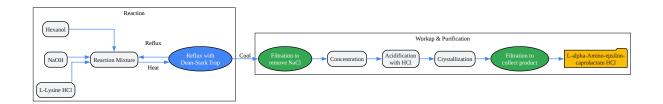


- Sodium hydroxide (NaOH)
- Hexanol
- Hydrochloric acid (HCl)
- Methanol
- Dean-Stark trap
- Standard laboratory glassware and reflux apparatus

#### Procedure:

- A stirred mixture of L-lysine hydrochloride (e.g., 110 g, 600 mmol) and sodium hydroxide (e.g., 24 g, 600 mmol) in hexanol (e.g., 2.4 L) is heated to reflux.[3]
- A Dean-Stark trap is utilized to remove the water generated during the reaction.
- The suspension is refluxed for approximately 8 hours, with reaction progress monitored by thin-layer chromatography (TLC) until all starting material is consumed.[3]
- Upon completion, the mixture is cooled to room temperature, and the byproduct, sodium chloride (NaCl), is removed by filtration.[3]
- The filtrate is concentrated under reduced pressure to yield crude α-amino-ε-caprolactam.[3]
- The crude product is dissolved in water and acidified to a pH of 6 with concentrated hydrochloric acid.[3]
- Partial concentration of the acidified solution followed by cooling to room temperature induces crystallization.[3]
- The resulting crystals of L-alpha-Amino-epsilon-caprolactam hydrochloride are collected by filtration.[3]





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Synthesis Workflow for **L-alpha-Amino-epsilon-caprolactam hydrochloride**.

### **Purification**

For applications requiring high purity, recrystallization is a crucial step. The synthesized hydrochloride salt can be further purified by dissolving it in a minimal amount of a suitable solvent, such as methanol, followed by the addition of a less polar solvent to induce precipitation of the purified product.

## **Applications in Drug Development and Research**

**L-alpha-Amino-epsilon-caprolactam hydrochloride** is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of peptide-based therapeutics and other complex bioactive molecules.[4] Its incorporation can enhance the metabolic stability and bioavailability of the parent compound.[4]

Key research applications include:

- Neuropharmacology: Development of novel drug candidates targeting neurological disorders.[4]
- Anti-cancer Therapies: Design of peptide-based therapeutics with enhanced stability.[4]



- Biochemical Research: Used in studies of amino acid metabolism and enzyme function.[4]
- Polymer Chemistry: Incorporated into polymer matrices to enhance material properties.[4]

# Experimental Protocol: Synthesis of a Bengamide E Analog Intermediate

This protocol details the use of **L-alpha-Amino-epsilon-caprolactam hydrochloride** in the synthesis of an intermediate for Bengamide E, a natural product with potential therapeutic applications.

#### Materials:

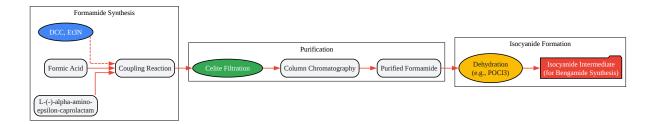
- L-(-)-α-amino-ε-caprolactam (free base, prepared from the hydrochloride salt)
- Formic acid
- Dicyclohexylcarbodiimide (DCC)
- Triethylamine (Et₃N)
- Appropriate solvents (e.g., dichloromethane)

### Procedure:

- The free base of L-(-)-α-amino-ε-caprolactam is obtained by neutralizing the hydrochloride salt.
- The L-(-)-α-amino-ε-caprolactam is coupled with formic acid in the presence of dicyclohexylcarbodiimide (DCC) and triethylamine (Et<sub>3</sub>N) to prepare the corresponding formamide.[5]
- Due to the high water solubility of the formamide product, it is isolated by filtration on celite to separate the dicyclohexylurea byproduct, thus avoiding a challenging aqueous workup.[5]
- The crude formamide is then purified by column chromatography.[5]



• The purified formamide can then be subjected to a dehydration reaction, for example using POCl<sub>3</sub>, to yield the corresponding isocyanide, a key intermediate for the synthesis of Bengamide E analogs via multicomponent reactions like the Passerini reaction.[5]



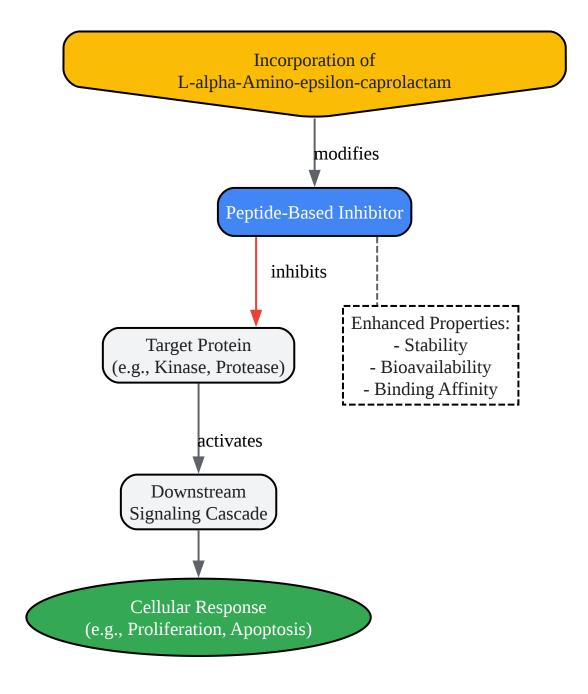
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Workflow for the synthesis of a Bengamide E analog intermediate.

## Signaling Pathways and Logical Relationships

The utility of **L-alpha-Amino-epsilon-caprolactam hydrochloride** in drug development often stems from its ability to modify the structure of peptides that interact with specific biological pathways. For instance, incorporating this moiety into a peptide inhibitor could enhance its binding affinity and stability, thereby more effectively modulating a target signaling pathway.





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Logical relationship of **L-alpha-Amino-epsilon-caprolactam hydrochloride** in modulating a signaling pathway.

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